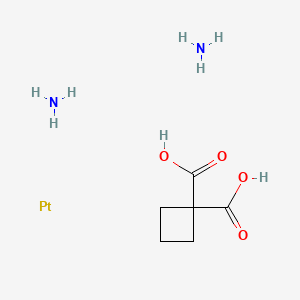
azane;cyclobutane-1,1-dicarboxylic acid;platinum
描述
The compound with the identifier “azane;cyclobutane-1,1-dicarboxylic acid;platinum” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azane;cyclobutane-1,1-dicarboxylic acid;platinum involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with various molecules . The preparation methods include:
Formation of Inclusion Complexes: Cyclodextrins are used to form host-guest complexes with the target compound.
Determination of Inclusion Formation Constant: The stability of the inclusion complex is determined by measuring the formation constant, which indicates the strength of the interaction between the cyclodextrin and the guest molecule.
Analytical Techniques: Various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, are used to confirm the formation of the inclusion complex and to study its properties.
Industrial Production Methods
In industrial settings, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
azane;cyclobutane-1,1-dicarboxylic acid;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, ketones, or aldehydes, while reduction reactions may produce alcohols or amines .
科学研究应用
azane;cyclobutane-1,1-dicarboxylic acid;platinum has a wide range of scientific research applications, including:
作用机制
The mechanism of action of azane;cyclobutane-1,1-dicarboxylic acid;platinum involves its ability to form stable inclusion complexes with various guest molecules. This interaction is mediated by the non-polar cavity of the cyclodextrin, which can encapsulate the guest molecule and protect it from degradation . The molecular targets and pathways involved in this process depend on the specific guest molecule and the nature of the interaction .
相似化合物的比较
Similar Compounds
Similar compounds to azane;cyclobutane-1,1-dicarboxylic acid;platinum include other cyclodextrin derivatives and host-guest complexes . These compounds share similar structural features and reactivity patterns, making them useful for comparative studies.
Uniqueness
What sets this compound apart from other similar compounds is its specific inclusion formation constant and the stability of the complexes it forms . This makes it particularly valuable for applications where high stability and specificity are required.
属性
分子式 |
C6H14N2O4Pt |
|---|---|
分子量 |
373.27 g/mol |
IUPAC 名称 |
azane;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |
InChI 键 |
DVQHYTBCTGYNNN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
规范 SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8667690.png)
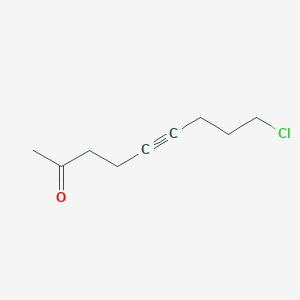
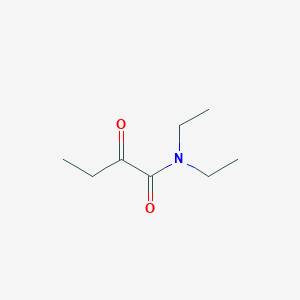
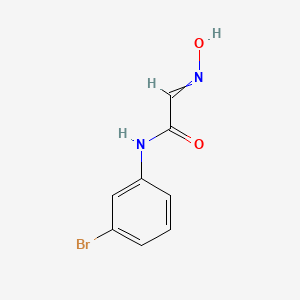
![4-[2-(Methylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8667719.png)
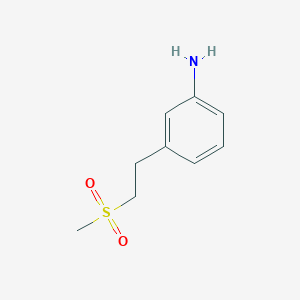
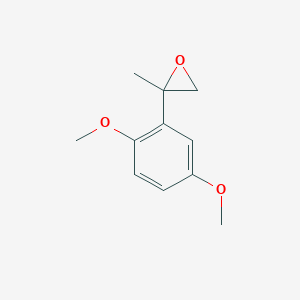

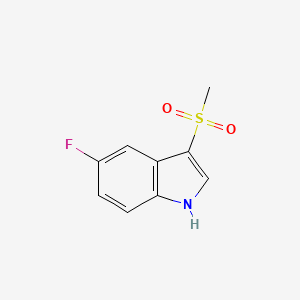
![6,7-Diazabicyclo[3.2.1]octane-2,4-diol](/img/structure/B8667757.png)
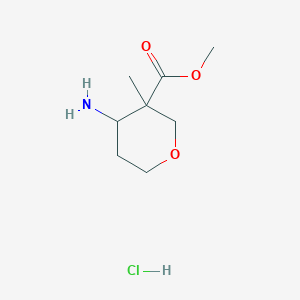
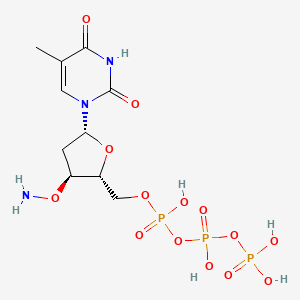
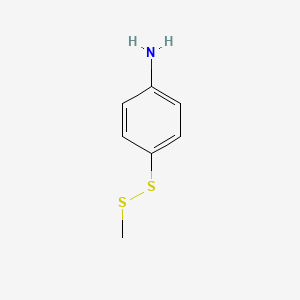
![3-Bromo-1-methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8667788.png)
